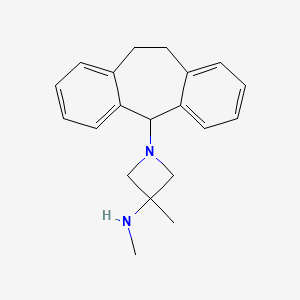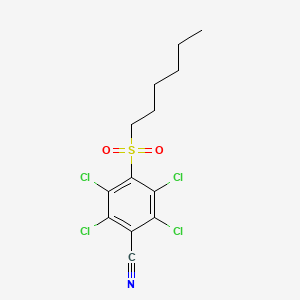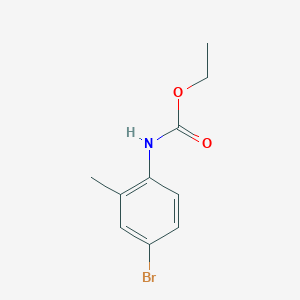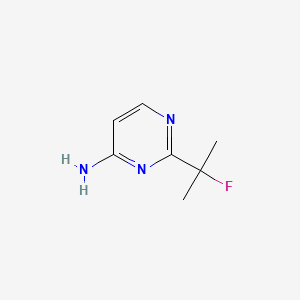
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is a chemical compound with the molecular formula C7H10FN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine typically involves the selective fluorination of 2-aminopyrimidine derivatives. One method involves the use of Selectfluor in the presence of silver carbonate (Ag2CO3) as a catalyst. This method provides high yields and excellent regioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyrimidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Applications De Recherche Scientifique
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Pyrimidine derivatives are often explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-(2-Fluoropropan-2-yl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. Pyrimidine derivatives are known to inhibit the activity of certain enzymes and receptors, leading to their biological effects. For example, they may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminopyrrolo[2,3-d]pyrimidine: This compound is known for its antitubercular activity.
5-Fluoro-2-aminopyrimidine: This derivative is used in the synthesis of fluorinated imatinib base.
Uniqueness
2-(2-Fluoropropan-2-yl)pyrimidin-4-amine is unique due to its specific fluorine substitution, which can significantly alter its chemical and biological properties compared to other pyrimidine derivatives. This fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C7H10FN3 |
|---|---|
Poids moléculaire |
155.17 g/mol |
Nom IUPAC |
2-(2-fluoropropan-2-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H10FN3/c1-7(2,8)6-10-4-3-5(9)11-6/h3-4H,1-2H3,(H2,9,10,11) |
Clé InChI |
ROZPTDXECJSCAH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=NC=CC(=N1)N)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Diethylamino)phenyl]-1-propen-1-OL](/img/structure/B13935389.png)

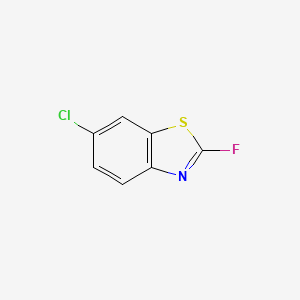

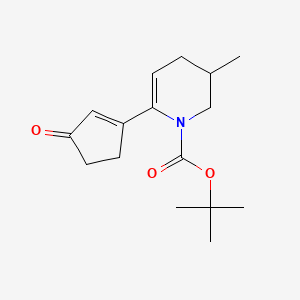
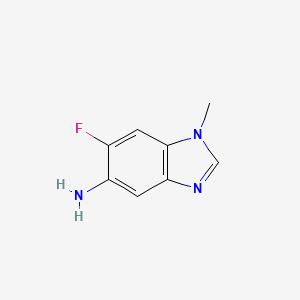

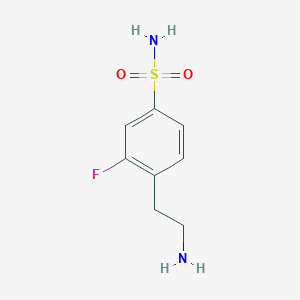
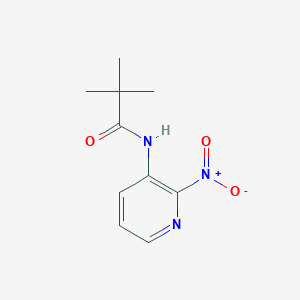
![(5-Fluorobenzo[d]oxazol-2-yl)methanol](/img/structure/B13935430.png)
